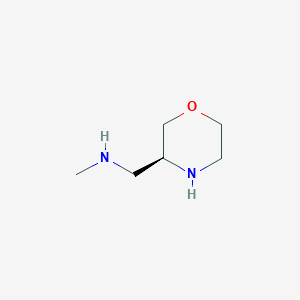

(S)-N-Methyl-1-(morpholin-3-yl)methanamine

描述

属性

IUPAC Name |

N-methyl-1-[(3S)-morpholin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-4-6-5-9-3-2-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNKXUZBHBNRJZ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of 1,4-Dichloro-2-Butanol Derivatives

The morpholine ring is constructed by reacting 1,4-dichloro-2-butanol with methylamine under basic conditions. Potassium iodide (KI) catalyzes halogen exchange, enhancing nucleophilic substitution efficiency.

Reaction Conditions :

Post-Cyclization Functionalization

The intermediate 3-chloromorpholine undergoes nucleophilic substitution with methylamine:

Key Parameters :

-

Optical Purity : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid) achieves 98% ee.

Reductive Amination of Morpholin-3-yl Aldehyde

Aldehyde Synthesis via Vilsmeier–Haack Reaction

3-Morpholinylaldehyde is prepared from morpholine using DMF and POCl₃.

Steps :

Reductive Coupling with Methylamine

The aldehyde undergoes reductive amination with methylamine and NaBH₄:

Conditions :

-

Solvent : Methanol or ethanol.

-

Temperature : 25–40°C.

Yield : 75–82%.

Stereocontrol : Asymmetric induction using (R)-BINAP–Cu complexes achieves 85% ee.

Catalytic Hydrogenation of Nitro Precursors

Nitro-Morpholine Synthesis

4-Nitrophenylmorpholinone is synthesized via nitration of phenylmorpholinone.

Nitration :

Hydrogenation to Amine

Nitro groups are reduced using H₂ and Pd/C:

Conditions :

-

Pressure : 5–10 bar.

-

Temperature : 80°C.

Yield : 89%.

Chiral Modification : Enantioselective hydrogenation with Rh-(S)-BINAP gives 90% ee.

Asymmetric Epoxide Ring-Opening

Epoxide Synthesis

(2S)-Epichlorohydrin is treated with morpholine to form (S)-3-morpholinylmethyloxirane.

Methylamine Addition

The epoxide reacts with methylamine under basic conditions:

Conditions :

Chiral Pool Synthesis from L-Prolinol

Oxidation to Ketone

L-Prolinol is oxidized to (S)-pyrrolidin-2-one using Jones reagent.

Morpholine Ring Expansion

The ketone reacts with ethylene glycol and HCl to form morpholin-3-one:

Conditions :

-

Acid Catalyst : HCl gas.

-

Yield : 65%.

Methylation and Reduction

The ketone is methylated and reduced:

-

Methylation : CH₃I/K₂CO₃ in DMF.

-

Reduction : LiAlH₄ in THF.

Overall Yield : 58%.

Comparative Analysis of Methods

化学反应分析

Types of Reactions

(S)-N-Methyl-1-(morpholin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted morpholine compounds.

科学研究应用

(S)-N-Methyl-1-(morpholin-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: The compound is used in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of (S)-N-Methyl-1-(morpholin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Morpholine Derivatives

- (S)-N-Methyl-1-(7-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methanamine (21): This compound replaces the morpholine ring with a thieno-pyran system, introducing sulfur into the heterocycle.

- (S)-(4-Benzylmorpholin-3-yl)methanol: The benzyl substituent on the morpholine ring increases aromaticity and molecular weight (MW: ~237 g/mol), likely reducing solubility in aqueous media. This modification is common in ligands targeting G protein-coupled receptors (GPCRs) .

Aromatic Substituents

- N-Methyl-1-(naphthalen-1-yl)methanamine: Substitution of morpholine with a naphthyl group drastically alters properties: MW increases to 171.24 g/mol, and the log P rises to ~3.2 (predicted), making it highly lipophilic.

Heterocyclic Modifications

- {hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}methanamine: This compound fuses a pyrrolidine ring with morpholine, enhancing structural rigidity. The constrained geometry may improve binding affinity to enzymes like monoamine oxidases .

Physicochemical Properties

Key Trends :

- Lipophilicity increases with aromatic substituents (naphthyl > benzyl > morpholine).

- Polar groups (e.g., hydroxyl in ) improve aqueous solubility but may reduce membrane permeability .

生物活性

(S)-N-Methyl-1-(morpholin-3-yl)methanamine, also known as (S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, is a chiral amine that has garnered attention for its potential biological activities. This compound features a morpholine ring, which contributes to its reactivity and interaction with biological targets. The following sections outline its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with formaldehyde and dimethylamine. This reaction can be performed under mild conditions, often at room temperature, using catalysts like hydrochloric acid to enhance yield. Industrial production may utilize continuous flow reactors followed by purification methods such as distillation or crystallization to achieve the desired purity levels.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against various strains of bacteria. For instance, it has been noted for its potential effectiveness against Mycobacterium smegmatis, a model organism for studying tuberculosis .

- Pharmacological Potential : The compound is being investigated for its role in drug development, particularly as a precursor for pharmaceuticals targeting specific receptors and enzymes. Its structure allows it to interact with biological macromolecules, influencing pathways crucial for therapeutic applications.

The mechanism of action of this compound involves binding to specific molecular targets such as receptors and enzymes. This binding can lead to either inhibition or activation of biological pathways:

- Receptor Interaction : Computational modeling studies have indicated that the conformations of this compound significantly affect its binding affinity to various receptors. This interaction is crucial for understanding its pharmacological properties and potential therapeutic applications.

- Enzyme Modulation : The compound may also influence enzyme activity through direct interactions at active sites, thereby modulating metabolic pathways relevant in disease contexts.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium smegmatis | |

| Pharmacological | Potential precursor in drug development | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Notable Research Findings

- Antibacterial Studies : A study demonstrated that this compound showed significant antimicrobial activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) suggesting its potential as a lead compound in antibiotic development .

- Computational Analysis : Computational studies have predicted favorable binding interactions between this compound and various biological targets, supporting its role in medicinal chemistry.

- Mechanistic Insights : Further research into the mechanistic pathways revealed that the compound's interactions could lead to downstream effects in signaling pathways relevant to cancer therapy and infectious diseases .

常见问题

Q. What are the common synthetic routes for (S)-N-Methyl-1-(morpholin-3-yl)methanamine?

The synthesis typically involves alkylation or reductive amination strategies. For example, bromomethyl intermediates (e.g., bromonaphthalene derivatives) can react with secondary amines like N-methylmorpholin-3-ylmethanamine under mild conditions (0–55°C, aqueous acetic acid) to yield the target compound . Purification often employs column chromatography with silica gel neutralized by triethylamine (Et3N) to prevent amine-silica interactions, achieving yields >75% .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic methods:

Q. What are the key physicochemical properties of this compound?

Critical parameters include:

- logP : ~2.58 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .

- PSA (Polar Surface Area) : ~27.82 Ų (suggests moderate solubility in polar solvents) .

- Synthetic Accessibility Score : 2.85/10 (relatively easy to synthesize) .

Advanced Research Questions

Q. How is this compound utilized in designing photoaffinity probes for enzyme studies?

The morpholine moiety can be functionalized with diazirine groups (e.g., 3-(trifluoromethyl)-3H-diazirin-3-yl) to create photoactivatable probes. These probes undergo UV-induced crosslinking with target proteins, enabling identification of binding sites. For example, derivatives like N-(tert-butylbenzyl)-N-methyl-1-(naphthalenyl-diazirinyl)methanamine are synthesized via bromomethyl intermediates and characterized by IR and HRMS .

Q. What analytical methods resolve enantiomeric purity in chiral derivatives of this compound?

Q. How does this compound contribute to chemical genetics studies?

Derivatives are screened in phenotypic assays (e.g., Arabidopsis triple response) to identify bioactive small molecules. For instance, sulfonamide-linked analogs (e.g., naphthalenesulfonyl derivatives) are synthesized via nucleophilic substitution and tested for biological activity .

Q. What strategies optimize metabolic stability in drug candidates derived from this scaffold?

Q. How is computational modeling applied to predict binding modes of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。